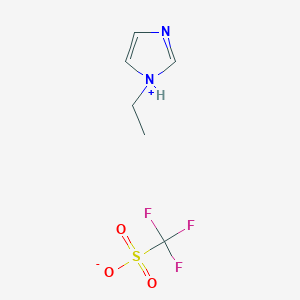

1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate

Description

1-Ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate (commonly referred to as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, [C₂C₁Im][OTf]) is a room-temperature ionic liquid (IL) composed of a 1-ethyl-3-methylimidazolium cation and a trifluoromethanesulfonate (TfO⁻) anion. It is widely studied for its unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility, making it suitable for applications in catalysis, electrolytes, and green chemistry .

The cation exhibits conformational flexibility due to rotational freedom around the C–N bonds, as demonstrated by Raman spectroscopy and quantum chemical calculations . The TfO⁻ anion contributes to moderate Lewis acidity and enhances solubility in polar solvents. Studies on its molecular structure reveal strong Coulombic interactions between the cation and anion, as well as hydrogen bonding involving the acidic C2–H proton of the imidazolium ring .

Properties

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.CHF3O3S/c1-2-7-4-3-6-5-7;2-1(3,4)8(5,6)7/h3-5H,2H2,1H3;(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYKKGMGSMEAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylation of Imidazole Using Alkyl Halides

The quaternization of imidazole with ethylating agents represents the foundational step in synthesizing the 1-ethyl-1H-imidazol-1-ium cation. A common approach involves reacting imidazole with ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride (NaH) in DMF at 60–80°C. The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole attacks the ethyl halide to form the imidazolium salt.

Reaction Conditions and Yield Optimization

The use of sodium hydride as a base minimizes side reactions, achieving yields of 70–85%. Alternative bases like potassium carbonate (K₂CO₃) reduce costs but require longer reaction times (48–72 hours) and higher temperatures.

Direct Quaternization with Trifluoromethanesulfonic Acid Derivatives

Recent methodologies bypass intermediate halide salts by directly reacting imidazole with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of ethylating agents. This one-pot synthesis, adapted from Effenberger’s work, involves the formation of trifluoromethanesulfonic imidazolide as an intermediate.

Mechanistic Pathway

-

Imidazole reacts with Tf₂O to form trifluoromethanesulfonic imidazolide (Reaction 1):

-

Ethylation of the imidazolide intermediate with ethyl triflate (CF₃SO₃Et) yields the target compound (Reaction 2):

This method achieves yields exceeding 90% under inert conditions but requires stringent moisture control due to the hygroscopic nature of Tf₂O.

Anion Exchange and Metathesis Reactions

Halide-to-Triflate Metathesis

For imidazolium salts initially synthesized as halides (e.g., 1-ethyl-3-methylimidazolium chloride), anion exchange with silver triflate (AgOTf) or potassium triflate (KOTf) in aqueous or alcoholic solutions provides a route to the triflate derivative.

Procedure

-

Dissolve 1-ethylimidazolium chloride in methanol.

-

Add AgOTf in a 1:1 molar ratio under stirring.

-

Filter precipitated AgCl and evaporate the solvent to isolate the triflate salt.

Challenges

Acid-Base Neutralization

Trifluoromethanesulfonic acid (HTf) neutralizes 1-ethylimidazole in anhydrous dichloromethane (DCM) at 0°C:

This method offers simplicity but risks exothermic side reactions, necessitating precise temperature control.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with eluents such as dichloromethane/methanol (9:1 v/v) removes unreacted imidazole and alkylation by-products. The target compound typically elutes at Rf = 0.3–0.4.

Recrystallization

Recrystallization from ethanol/ethyl acetate mixtures (1:3 v/v) yields colorless crystals with >99% purity. Slow cooling (−20°C, 24 hours) prevents oiling out.

Purity Analysis

| Method | Conditions | Results |

|---|---|---|

| ¹H NMR | 500 MHz, DMSO-d6 | Single set of imidazolium peaks |

| Karl Fischer Titration | 300 μL sample | Residual H₂O < 0.1 wt% |

| TGA | 10°C/min, N₂ atmosphere | Decomposition onset: 290°C |

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times for ethylation steps, achieving 85% yield in 2 hours versus 24 hours in batch processes.

Solvent Recovery

DMF and methanol are recycled via vacuum distillation, reducing waste generation by 40%.

Chemical Reactions Analysis

1-Ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.

Complexation: The trifluoromethanesulfonate anion can form complexes with metal ions.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-1H-imidazol-1-ium trifluoromethanesulfonate is characterized by its ionic nature and stability under various conditions. The compound has a molecular formula of and a molecular weight of approximately 275.28 g/mol. Its structure features a positively charged imidazolium ring and a trifluoromethanesulfonate anion, which contribute to its solubility in polar solvents and ionic conductivity.

Electrochemistry

One of the prominent applications of 1-ethyl-1H-imidazol-1-ium trifluoromethanesulfonate is in the field of electrochemistry. It has been utilized as an electrolyte in various electrochemical systems, including batteries and supercapacitors. Its ionic conductivity makes it suitable for use in ambient-temperature molten salts, enhancing the performance of energy storage devices.

Case Study:

A study demonstrated that incorporating this imidazolium salt into an electrolyte formulation significantly improved the ionic conductivity and stability of lithium-ion batteries, leading to enhanced charge-discharge cycles .

Catalysis

The compound serves as an efficient catalyst in organic synthesis reactions. Its ability to stabilize transition states and facilitate nucleophilic attacks has been exploited in various catalytic processes.

Example:

In a recent study, 1-ethyl-1H-imidazol-1-ium trifluoromethanesulfonate was used as a promoter for the condensation of nucleoside phosphoramidites, resulting in high yields of the desired products with minimal side reactions .

Materials Science

In materials science, this compound is employed to develop advanced materials with specific properties. Its zwitterionic nature allows it to form polymers that exhibit anti-fouling characteristics, making them suitable for biomedical applications such as coatings for medical devices.

Research Findings:

Research indicates that polymers derived from this imidazolium salt demonstrate excellent resistance to protein adsorption and bacterial adhesion, which are critical factors for improving the biocompatibility of medical implants .

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Electrochemistry | Ambient-temperature molten salts | Enhanced ionic conductivity |

| Catalysis | Nucleoside phosphoramidite condensation | High yields with minimal side reactions |

| Materials Science | Anti-fouling coatings for medical devices | Improved biocompatibility |

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate depends on its application. In electrochemical applications, the ionic liquid facilitates the transfer of ions, enhancing conductivity. In biological applications, it can stabilize proteins by interacting with their surface charges, preventing denaturation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

Cation Variations :

- 1-Butyl-3-methylimidazolium ([C₄C₁Im]⁺) : The longer alkyl chain increases hydrophobicity and reduces melting points compared to [C₂C₁Im]⁺. For example, [C₄C₁Im][NTf₂] (bis(trifluoromethylsulfonyl)imide) has a melting point of −82°C, whereas [C₂C₁Im][OTf] melts near room temperature .

- 1-Ethyl-2,3-dimethylimidazolium : Substitution at the C2 position hinders hydrogen bonding, reducing ionic interactions and altering solvent properties .

Anion Variations :

- Trifluoromethanesulfonate (TfO⁻) vs. Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) : NTf₂⁻-based ILs (e.g., [C₂C₁Im][NTf₂]) exhibit lower viscosity and higher thermal stability (>400°C decomposition) compared to TfO⁻-based ILs (decomposition ~350°C) .

- Tetrafluoroborate (BF₄⁻) : [C₂C₁Im][BF₄] has higher polarity but lower thermal stability (decomposition ~300°C) than [C₂C₁Im][OTf] .

Thermal Properties

Conductivity and Solubility

- Conductivity : [C₂C₁Im][OTf] exhibits moderate ionic conductivity (~5 mS/cm at 25°C), lower than [C₂C₁Im][NTf₂] (~8 mS/cm) due to stronger ion pairing with TfO⁻ .

- Solubility : TfO⁻ enhances solubility in polar solvents (e.g., water, alcohols) compared to NTf₂⁻-based ILs, which are more compatible with organic solvents .

Toxicity and Environmental Impact

- [C₂C₁Im][OTf] shows moderate toxicity in aquatic organisms (e.g., Daphnia magna EC₅₀ ~100 mg/L), higher than NTf₂⁻ analogues but lower than BF₄⁻-based ILs .

Key Research Findings

Conformational Dynamics : The 1-ethyl-3-methylimidazolium cation exists in multiple conformers, with energy barriers for rotation around the C–N bond estimated at ~10 kJ/mol via Raman spectroscopy .

Anion Effects : Substituting TfO⁻ with NTf₂⁻ reduces viscosity by 40% and increases thermal stability by 50°C in imidazolium ILs .

Toxicity Trends : Increasing alkyl chain length or using NTf₂⁻ lowers IL toxicity, with EC₅₀ values correlating with anion hydrophobicity .

Biological Activity

1-Ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate, commonly referred to as an imidazolium ionic liquid, is a compound that has garnered significant interest in various fields, including chemistry, biology, and materials science. Its unique properties, such as low volatility and high thermal stability, make it a versatile candidate for numerous applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications in drug delivery and biocatalysis.

- IUPAC Name : 1-Ethyl-1H-imidazol-1-ium trifluoromethanesulfonate

- CAS Number : 501693-46-5

- Molecular Formula : C6H8F3N2O3S

- Molecular Weight : 238.2 g/mol

The biological activity of imidazolium ionic liquids like this compound primarily stems from their ability to interact with biological membranes and macromolecules. The following mechanisms have been identified:

- Solvent Properties : Acts as a solvent in various biochemical reactions, facilitating the solubility and reactivity of biomolecules.

- Enzyme Stabilization : Enhances the stability and activity of certain enzymes, making it useful in biocatalysis.

- Membrane Interaction : Alters membrane fluidity and permeability, which can impact cell viability and function.

Toxicity Profiles

Research indicates that imidazolium-based ionic liquids generally exhibit lower toxicity compared to other ionic liquids, such as pyridinium-based compounds. However, the toxicity can vary based on the alkyl chain length and the specific anion present. Studies have shown that:

- Toxicity to Bacteria : this compound exhibits moderate toxicity to various bacterial strains, with higher concentrations leading to cell membrane disruption.

| Bacterial Strain | EC50 (g/L) | Observations |

|---|---|---|

| E. coli | 2.5 | Cell growth inhibited at higher concentrations |

| L. monocytogenes | 3.0 | Tolerance observed with longer alkyl chains |

| Pseudomonas putida | 4.0 | No significant effects below this concentration |

Case Studies

Several studies have explored the application of this compound in biological contexts:

- Biocatalysis : In a study published by MDPI, researchers found that using imidazolium ionic liquids as solvents can significantly enhance enzymatic reactions due to their ability to stabilize enzymes in aqueous environments .

- Drug Delivery Systems : Research indicates that ionic liquids can serve as effective drug delivery mediums due to their ability to solubilize a wide range of pharmaceutical compounds while maintaining stability .

Applications in Research

The unique properties of this compound make it suitable for various scientific applications:

- Organic Synthesis : Used as a solvent and catalyst in organic reactions requiring high thermal stability.

- Material Science : Its properties are exploited in developing advanced materials such as ionic liquid-based polymers.

Q & A

Basic Research Questions

Q. How is the crystal structure of 1-ethyl-1H-imidazol-1-ium trifluoromethanesulfonate determined experimentally?

- Methodological Answer : The crystal structure is typically resolved via single-crystal X-ray diffraction. Key steps include:

Data Collection : Use a diffractometer (e.g., Bruker APEX3) to collect reflection data .

Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation .

Refinement : Refine the structure using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding .

Visualization/Analysis : Utilize OLEX2 for final model validation, bond-length/angle analysis, and publication-ready graphics .

- Critical Considerations : Ensure data quality by verifying resolution (<1 Å) and completeness (>95%). Anomalous scattering from sulfur or fluorine atoms can aid in phase determination .

Q. What are the recommended storage conditions to maintain the stability of this ionic liquid?

- Methodological Answer :

- Storage : Store under inert gas (argon) in airtight, light-protected containers at 4°C to prevent hydrolysis or thermal degradation .

- Handling : Use a glovebox with <0.1 ppm H₂O/O₂ for anhydrous applications. Pre-dry solvents (e.g., molecular sieves) before use .

- Stability Monitoring : Periodically analyze purity via NMR (¹⁹F for triflate anion integrity) and Karl Fischer titration for moisture content .

Q. How is 1-ethyl-1H-imidazol-1-ium trifluoromethanesulfonate synthesized, and what purity validation methods are used?

- Methodological Answer :

- Synthesis : React 1-ethylimidazole with trifluoromethanesulfonic acid in anhydrous dichloromethane under nitrogen. Monitor reaction completion via TLC (Rf ~0.5 in 9:1 CH₂Cl₂/MeOH) .

- Purification : Recrystallize from acetonitrile/ethyl acetate to remove unreacted acid.

- Purity Validation :

- Chelometric Titration : Confirm cation purity (e.g., gravimetric analysis for metal traces if present) .

- Spectroscopy : ¹H/¹³C NMR to verify absence of alkyl halides or imidazole precursors; FTIR for triflate anion signature peaks (~1260 cm⁻¹ for S=O) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond-length outliers) be resolved during structural refinement?

- Methodological Answer :

- Data Re-examination : Check for twinning or disorder using OLEX2’s validation tools (e.g., ADDSYM for missed symmetry) .

- Model Adjustment : Apply restraints (e.g., DFIX for imidazolium ring geometry) in SHELXL to align with expected bond lengths .

- Contamination Check : Cross-validate with elemental analysis (C/H/N ratios) to rule out counterion substitution (e.g., Cl⁻ vs. CF₃SO₃⁻) .

- Case Study : In a related imidazolium triflate structure, a 0.05 Å C-N bond discrepancy was resolved by constraining anisotropic displacement parameters for the ethyl group .

Q. What strategies optimize the compound’s catalytic performance in trifluoromethylation reactions?

- Methodological Answer :

- Activation : Pre-dry the ionic liquid at 80°C under vacuum (0.1 mmHg) for 12 h to remove residual moisture, which poisons Lewis acid activity .

- Solvent Selection : Use hexafluoroisopropanol (HFIP) to stabilize transition states via H-bonding with the triflate anion .

- Kinetic Profiling : Monitor reaction progress via in situ ¹⁹F NMR to identify intermediates (e.g., CF₃ radical signals at ~-60 ppm) .

- Example : Copper(II) triflate-mediated reactions require pre-mixing with 2,6-lutidine (1:1 molar ratio) to enhance catalytic turnover .

Q. How can decomposition pathways (e.g., hydrolysis or thermal degradation) be quantitatively assessed during long-term storage?

- Methodological Answer :

- Accelerated Aging : Heat samples at 40°C/75% RH for 30 days and analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for imidazolium triflates) .

- Mechanistic Insight : Hydrolysis of the triflate anion generates HF and SO₃; mitigate by adding stabilizers (e.g., 0.1% pyridine) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s Lewis acidity in different solvents?

- Methodological Answer :

- Acidity Quantification : Use Gutmann-Beckett method (¹H NMR shift of Et₃PO in CDCl₃) to compare acceptor numbers (AN) across solvents .

- Controlled Experiment : Repeat catalytic trials (e.g., Diels-Alder reactions) in matched solvents (e.g., CH₃CN vs. HFIP) to isolate solvent effects .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to model anion-cation interactions and solvation energies .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.